(Z)-Metominostrobin

stereochemistry fungicidal activity isomer potency

Researchers requiring isomer-specific identification of metominostrobin face a critical gap: commercial agricultural formulations contain exclusively the E-isomer (CAS 133408-50-1), which exhibits 5- to 20-fold higher fungicidal activity than the Z-form. This potency differential renders the E-isomer unsuitable as a surrogate for Z-isomer quantification in residue analysis, environmental fate studies, or resistance monitoring programs. • Enables accurate isomer-specific UPLC-MS/MS and LC-DAD quantification in food, environmental, and biological matrices. • Establishes baseline QoI sensitivity (e.g., EC₅₀ 3.3 μg/mL for Magnaporthe grisea) and tracks F129L mutation-driven resistance shifts. • Supplied as a neat analytical standard with certified purity; ready for immediate global dispatch.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 133408-51-2
Cat. No. B154188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Metominostrobin
CAS133408-51-2
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15-
InChIKeyHIIRDDUVRXCDBN-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Metominostrobin for Analytical and Resistance Research


(Z)-Metominostrobin (CAS 133408-51-2) is the Z-isomer of the strobilurin-class fungicide metominostrobin, a methoxyiminoacetamide that inhibits mitochondrial respiration at the Qo site of cytochrome bc1 complex [1]. As a synthetic analog of naturally occurring antifungal metabolites, it serves primarily as an analytical reference standard and research tool rather than as a commercial agricultural active ingredient, which consists predominantly of the E-isomer (CAS 133408-50-1) due to its 5- to 20-fold higher fungicidal activity [2].

Isomer-specific analytical reference standard workflow
Resistance monitoring and baseline sensitivity studies
Stereochemistry-activity relationship (SAR) research

Why Generic Substitution of Z-Metominostrobin Fails


Generic substitution of (Z)-Metominostrobin with other strobilurin fungicides or the commercial E-isomer is not scientifically valid due to profound isomer-specific potency differences and distinct cross-resistance profiles. The E-isomer exhibits 5- to 20-fold higher fungicidal activity than the Z-isomer, meaning analytical or research applications requiring isomer-specific identification cannot be met by the commercial E-form [1]. Furthermore, while all QoI fungicides share the same target site and are considered cross-resistant as a class, studies reveal that specific resistance mutations (e.g., F129L) impact individual strobilurins differently, with metominostrobin showing less impact compared to azoxystrobin and pyraclostrobin in certain pathogen populations [2]. These nuanced differences render simple one-for-one replacement unreliable in research contexts.

! Isomer-specific potency gap may prevent direct analytical substitution with the E-isomer.
! Cross-resistance impact (e.g., F129L) may differ across strobilurin class members.
! Analytical identity requires Z-isomer confirmation; generic strobilurin cannot substitute.

Quantitative Evidence: Z-Metominostrobin vs. Comparators


Isomer-Specific Fungicidal Potency Difference

The E-isomer of metominostrobin demonstrates 5- to 20-fold higher fungicidal activity than the Z-isomer, establishing the (Z)-isomer primarily as an analytical reference rather than an efficacious agricultural active [1].

Isomer Potency Gap
Head-to-head
E-isomer 5- to 20-fold higher fungicidal activity than Z-isomer
Isomer identity critical; Z-isomer serves as analytical standard
Comparative fungicidal assays (unspecified)
stereochemistry fungicidal activity isomer potency

Differential Impact of F129L Mutation on Strobilurins

The F129L substitution in the cytochrome b gene, a known mechanism of QoI resistance, has a larger impact on azoxystrobin and pyraclostrobin compared to metominostrobin, indicating differential cross-resistance severity within the strobilurin class [1].

F129L Impact Profile
Cross-study comparable
Larger impact on azoxystrobin/pyraclostrobin than metominostrobin
Differential cross-resistance context may shift
Inferred from Puccinia horiana studies
resistance management F129L mutation QoI fungicides

Metominostrobin Baseline Sensitivity in Rice Blast

Monitoring studies on Magnaporthe grisea (rice blast) established a baseline EC50 of 3.3 μg/mL (range 0.65–11.8 μg/mL) for metominostrobin prior to commercial introduction. Subsequent surveys from 2001–2003 found EC50 values ranging from <0.1 to 9.4 μg/mL, with no significant shift from the baseline and no detection of G143A or F129L mutations, indicating stable sensitivity over this period [1].

Baseline EC50
Reported
3.3 μg/mL (range 0.65–11.8 μg/mL)
Stable sensitivity benchmark for rice blast monitoring
Pre-commercial baseline; no significant shift post-commercial
baseline sensitivity Magnaporthe grisea QoI resistance

Efficacy and Yield Benefit in Rice Sheath Blight

In comparative studies against Rhizoctonia solani (rice sheath blight), metominostrobin 20SC demonstrated high efficacy in reducing disease severity and improving grain yield, with performance comparable to or exceeding that of hexaconazole and tricyclazole . Additionally, strobilurin fungicides as a class provide an additional 5–10% yield increase in cereals compared to traditional triazole (EBI) fungicides [1].

Sheath Blight Control
Cross-study comparable
Comparable or higher efficacy than hexaconazole/tricyclazole; strobilurins 5–10% additional yield
Reported class-level yield benefit; compound-specific context
Field trial data; yield benefit is class-level
Rhizoctonia solani rice sheath blight comparative efficacy

Mammalian Acute Toxicity vs. Azoxystrobin

Metominostrobin exhibits moderate acute oral toxicity in rats (LD50: 776 mg/kg in males, 708 mg/kg in females) compared to azoxystrobin's very low toxicity (LD50 >5000 mg/kg). The acute dermal LD50 for metominostrobin is >2000 mg/kg, similar to other strobilurins [1].

Acute Oral Toxicity
Cross-study comparable
LD50 776 (M), 708 (F) mg/kg vs azoxystrobin >5000 mg/kg
Higher acute oral toxicity relative to azoxystrobin
Standard toxicity assays; informs handling protocols
mammalian toxicology acute oral LD50 strobilurin safety

Z-Metominostrobin Applications in Research and Industry


Pesticide Residue Analysis Reference Standard

(Z)-Metominostrobin serves as a certified reference material for the accurate identification and quantification of metominostrobin isomers in food, environmental, and biological samples using chromatographic techniques such as UPLC-MS/MS and LC-DAD. Its use is essential for methods requiring isomer-specific detection, given that the commercial fungicide product is exclusively the E-isomer [1].

Resistance Monitoring and Baseline Sensitivity

The compound is employed as a reference standard in in vitro and in vivo assays to establish baseline sensitivity and monitor shifts in fungal populations following the commercial use of metominostrobin. Quantitative EC50 data, such as the established baseline of 3.3 μg/mL for Magnaporthe grisea, are critical for detecting emerging resistance [2].

Isomer-Specific SAR and Mechanism Studies

(Z)-Metominostrobin is utilized in fundamental research to elucidate the relationship between stereochemistry and fungicidal activity. Comparative studies with the E-isomer help define the pharmacophore requirements for Qo site binding and inhibition of mitochondrial respiration, informing the design of novel strobilurin analogs [3].

Comparative Toxicology and Environmental Fate

As a distinct isomer with potentially different biokinetic properties, (Z)-Metominostrobin is used in comparative toxicology and environmental fate studies. Understanding the differential uptake, metabolism, and ecotoxicity of the Z- vs. E-isomers is essential for comprehensive risk assessment and regulatory compliance [4].

Application
Selection Property
Validation Focus
Pesticide Residue Analysis
Isomer-specific certified reference material
Chromatographic isomer resolution and identity
Resistance Monitoring Studies
Baseline sensitivity reference standard
EC50 shift and mutation frequency endpoints
Stereochemistry-Activity Relationship
Defined Z-isomer configuration
Qo site binding and inhibition potency endpoints
Comparative Toxicology & Environmental Fate
Isomer-specific biokinetic property
Differential uptake, metabolism, ecotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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